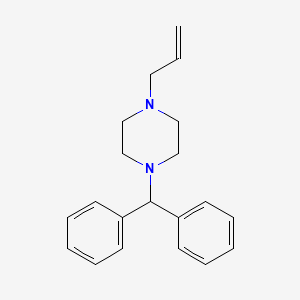

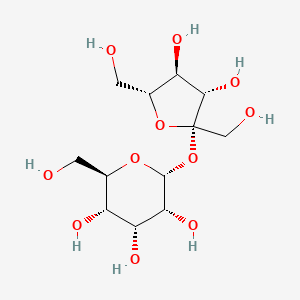

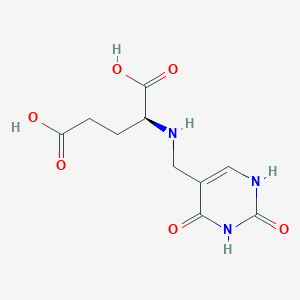

![molecular formula C13H9N5O5S2 B1666961 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one CAS No. 883065-90-5](/img/structure/B1666961.png)

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

Overview

Description

BI-78D3 is an inhibitor of JNK (IC50 = 280 nM in a TR-FRET assay) that is competitive for JNK1 binding with pepJIP1, a JNK-interacting protein, with an IC50 value of 500 nM. It is selective for JNK, being 100-fold less active for the structurally similar MAPK family protein p38α and inactive at mammalian target of rapamycin (mTOR) or phosphatidylinositol 3-kinase α (PI3Kα). In a cell-based kinase assay, BI-78D3 inhibits c-Jun phosphorylation induced by TNF-α (EC50 = 12.4 µM). In a mouse model of type 2 diabetes, BI-78D3 (25 mg/kg) restores insulin sensitivity, reducing blood glucose levels when administered 30 minutes prior to insulin. BI-78D3 (30 µM) reduces contractions in human prostate strips induced by phenylephrine or norepinephrine and reduces phosphorylation of c-Jun, a JNK substrate.

BI-78D3, also known as JNK Inhibitor X, is a potent JNK inhibitor. BI-78D3 dose-dependently inhibits the phosphorylation of JNK substrates both in vitro and in cell. BI-78D3 not only blocks JNK dependent Con A-induced liver damage but also restores insulin sensitivity in mouse models of type 2 diabetes.

Scientific Research Applications

Inhibition of JNK

BI-78D3 is a substrate competitive inhibitor of JNK . JNK binds to JNK-interacting protein-1 (JIP1), a scaffolding protein, through a high-affinity D-domain on JIP1 . This interaction is necessary to position JNK next to its target protein . BI-78D3 mimics a critical peptide structure of JIP1, which binds to JNK away from the ATP binding domain, preventing the JIP1-JNK interaction . This makes BI-78D3 act as a substrate competitive inhibitor both in vitro and in vivo .

Kinase Inhibition

BI-78D3 represents a growing number of modern kinase inhibitors that act at protein-protein interacting areas (scaffolding) rather than ATP binding pockets . This unique mechanism of action sets it apart from traditional kinase inhibitors and opens up new possibilities for therapeutic interventions.

Diabetes Research

In a mouse model of type 2 diabetes, BI-78D3 (25 mg/kg) has been shown to restore insulin sensitivity, reducing blood glucose levels when administered 30 minutes prior to insulin . This suggests potential applications of BI-78D3 in the treatment of type 2 diabetes.

Inhibition of c-Jun Phosphorylation

In a cell-based kinase assay, BI-78D3 inhibits c-Jun phosphorylation induced by TNF-α (EC50 = 12.4 µM) . This suggests that BI-78D3 could be used to study the role of c-Jun in various cellular processes and diseases.

Mechanism of Action

Target of Action

BI-78D3, also known as “4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one”, primarily targets c-Jun N-terminal kinase (JNK) . JNK is a key protein kinase in the MAPK signaling pathway, playing a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

BI-78D3 functions as a substrate competitive inhibitor of JNK . It competes with the D-domain of JIP1 (a JNK-interacting protein) for JNK1 binding . This interaction inhibits the phosphorylation of JNK substrates both in vitro and in cell .

Biochemical Pathways

The inhibition of JNK by BI-78D3 affects the MAPK/ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including growth, differentiation, and apoptosis . By inhibiting JNK, BI-78D3 can potentially influence these processes.

Result of Action

In cellular and animal models, BI-78D3 has been shown to inhibit JNK activity, leading to a reduction in the phosphorylation of c-Jun, a JNK substrate . In a mouse model of type 2 diabetes, BI-78D3 restored insulin sensitivity and reduced blood glucose levels .

Action Environment

The action of BI-78D3 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its activity could be affected by the presence of this solvent . Additionally, the effectiveness of BI-78D3 may vary depending on the specific cellular or physiological context, such as the presence of inflammation or disease state .

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLDZGQEZCCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372629 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one | |

CAS RN |

883065-90-5 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.